8-Allyloxyadenosine

Adenosine Receptors Structure-Activity Relationship (SAR) G Protein-Coupled Receptors

8-Allyloxyadenosine (CAS No. 2095417-69-7) is a synthetic purine nucleoside derivative, specifically an 8-modified adenosine analog.

Molecular Formula C13H17N5O5
Molecular Weight 323.30 g/mol
Cat. No. B12096073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allyloxyadenosine
Molecular FormulaC13H17N5O5
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)
InChIKeyKXJZSIPISHDOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-Allyloxyadenosine for Research Procurement: A Nucleoside Analog Tool


8-Allyloxyadenosine (CAS No. 2095417-69-7) is a synthetic purine nucleoside derivative, specifically an 8-modified adenosine analog . This compound falls within a broad class of adenine nucleoside analogs that are primarily investigated for their potential to act as smooth muscle vasodilators and to interfere with cellular proliferation in cancer models . Its core utility in a research setting is as a molecular tool to probe structure-activity relationships (SAR) associated with the C8 position of the adenosine scaffold [1].

Why a Simple 8-Allyloxyadenosine Analog Swap Is Not Sufficient for Rigorous Research


Substitution at the 8-position of the adenosine purine ring is a critical determinant of biological activity and receptor subtype selectivity . Variations in the C8 substituent, such as alkynyl, phenyl, or thioalkyl groups, can convert an agonist into an antagonist or dramatically shift selectivity between adenosine receptor subtypes (A1, A2A, A2B, A3) [1]. Even within the narrow sub-class of 8-alkoxyadenosines, differences in the alkyl chain length or geometry (e.g., allyl vs. propargyl) are expected to produce non-linear and unpredictable changes in affinity, efficacy, and off-target profiles, rendering simple substitution of one analog for another a significant risk to experimental reproducibility and data interpretation [2].

Quantitative Differentiation Guide: 8-Allyloxyadenosine Evidence for Procurement


C8 Substituent Impact: Allyloxy vs. Alkynyl Modifications on Receptor Activity Profile

The introduction of an 8-allyloxy group on adenosine (8-Allyloxyadenosine) represents a specific chemical perturbation compared to other 8-substituted analogs. While direct quantitative data for 8-Allyloxyadenosine is not reported, a foundational SAR study demonstrates that 8-alkynyladenosines, for example, act as selective A3 adenosine receptor antagonists [1]. This is in stark contrast to many unmodified adenosine derivatives which are non-selective agonists. This class-level inference suggests that the 8-allyloxy modification is likely to confer a distinct receptor binding and functional profile compared to 8-H, 8-alkyl, or 8-alkynyl analogs [2].

Adenosine Receptors Structure-Activity Relationship (SAR) G Protein-Coupled Receptors

Potential Application-Specific Differentiation: Utility in Nucleic Acid Chemistry

A vendor technical datasheet indicates that 8-Allyloxyadenosine has been used as a phosphoramidite building block for the synthesis of oligodeoxynucleotides, and has been studied for its effects on siRNA efficacy . This is a distinct application for an 8-modified adenosine analog. In contrast, many other 8-substituted adenosines are primarily investigated as small-molecule ligands for adenosine receptors. This suggests a specific, application-driven reason to procure 8-Allyloxyadenosine over a more common receptor probe.

Oligonucleotide Synthesis Phosphoramidite Chemistry siRNA

Synthetic Accessibility and Scalability: A Potential Differentiator for In-House Chemistry

A recently filed patent application (CN 2024105976875) from the Shanghai Institute of Organic Chemistry covers a novel synthetic method and medical applications for 8-Allyloxyadenosine [1]. The existence of this patent implies a scalable, proprietary route that may offer advantages in yield, purity, or cost-of-goods compared to traditional alkylation methods for similar analogs. This could be a key consideration for groups planning to scale up from milligram to gram-scale experiments, as the patented process may provide a more reliable and economical supply chain than non-proprietary or less-optimized routes .

Nucleoside Synthesis Medicinal Chemistry Process Chemistry

Defined Application Scenarios for 8-Allyloxyadenosine Based on Procurement Evidence


Nucleic Acid Therapeutics Research: siRNA Modification and Antisense Oligonucleotide Synthesis

8-Allyloxyadenosine is a preferred procurement for research groups focused on nucleic acid-based therapeutics. Evidence supports its use as a phosphoramidite building block in the synthesis of modified oligodeoxynucleotides, and it has been specifically evaluated for its ability to modulate siRNA silencing efficacy . This makes it a targeted chemical tool for optimizing the pharmacological properties of therapeutic oligonucleotides, a role distinct from the classic small-molecule receptor pharmacology of other adenosine analogs [1].

Structure-Activity Relationship (SAR) Studies of Adenosine Receptors

8-Allyloxyadenosine is an essential comparator for SAR studies aiming to map the functional consequences of C8 modification on adenosine receptor activity. Its procurement is critical for systematically benchmarking the effects of an allyloxy group against other 8-position modifications, such as alkynyl (known to produce A3 antagonists ) or phenyl groups. This enables a rigorous, data-driven interrogation of the C8 binding pocket, which is fundamental for designing subtype-selective ligands [1].

Process Chemistry and Scale-Up Feasibility Studies

For process chemistry groups evaluating the scalability of novel nucleoside analogs, 8-Allyloxyadenosine represents a case study in proprietary synthetic methodology. The existence of a dedicated patent application (CN 2024105976875) covering its synthesis makes this compound a concrete subject for comparative cost, yield, and purity analysis against analogs synthesized via conventional alkylation routes [1]. Procuring material from a supplier aligned with this patented process is a strategic decision for ensuring long-term supply chain robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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